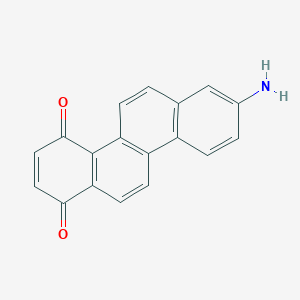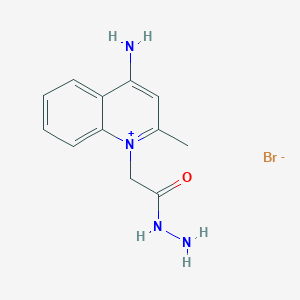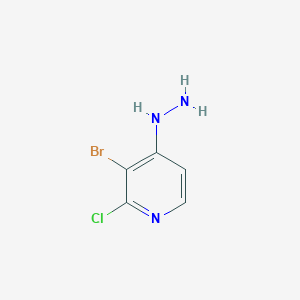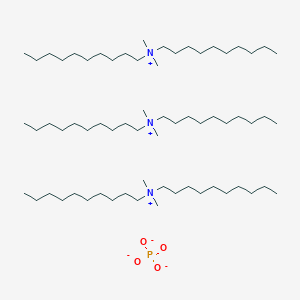
didecyl(dimethyl)azanium;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl(dimethyl)azanium;phosphate is a quaternary ammonium compound known for its antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including healthcare, agriculture, and industrial settings. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;phosphate typically involves the reaction of didecyl methyl tertiary amine with chloromethane in the presence of an alcohol solvent. The reaction is catalyzed and carried out under reflux conditions at temperatures between 75 and 95 degrees Celsius and a pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is maintained at a temperature between 80 and 90 degrees Celsius for an additional 2 to 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Análisis De Reacciones Químicas
Types of Reactions
Didecyl(dimethyl)azanium;phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups.
Aplicaciones Científicas De Investigación
Didecyl(dimethyl)azanium;phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in microbiological research for its antimicrobial properties.
Medicine: Utilized as a disinfectant and antiseptic in medical settings, including hospitals and clinics.
Mecanismo De Acción
The mechanism of action of didecyl(dimethyl)azanium;phosphate involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of intracellular contents and subsequent cell death. The compound targets the phospholipid membrane of microorganisms, causing oxidative stress and triggering a free radical chain reaction that damages the cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyl trimethylammonium bromide: A quaternary ammonium compound with similar applications in disinfection and sanitation.
Uniqueness
Didecyl(dimethyl)azanium;phosphate is unique in its broad-spectrum antimicrobial activity and its effectiveness at low concentrations. It is also known for its stability and compatibility with various formulations, making it a versatile compound for different applications.
Propiedades
Número CAS |
645418-37-7 |
|---|---|
Fórmula molecular |
C66H144N3O4P |
Peso molecular |
1074.8 g/mol |
Nombre IUPAC |
didecyl(dimethyl)azanium;phosphate |
InChI |
InChI=1S/3C22H48N.H3O4P/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h3*5-22H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clave InChI |
GLXDPFACSXTVJC-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


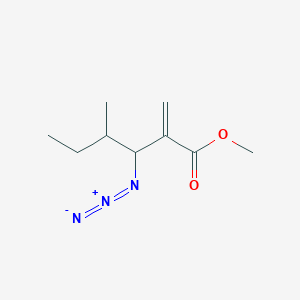

![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)

![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)

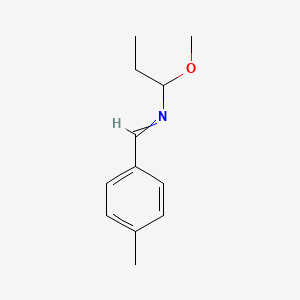
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
